molecular formula C10H19NO2 B8147535 (R)-tert-Butyl 2-amino-3-cyclopropylpropanoate

(R)-tert-Butyl 2-amino-3-cyclopropylpropanoate

Cat. No.: B8147535
M. Wt: 185.26 g/mol
InChI Key: RCKUJSHNLSHNJR-MRVPVSSYSA-N
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Description

®-tert-Butyl 2-amino-3-cyclopropylpropanoate is a chiral compound with the molecular formula C10H19NO2 It is known for its unique structure, which includes a cyclopropyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of ®-tert-Butyl 2-amino-3-cyclopropylpropanoate typically begins with commercially available starting materials such as cyclopropylacetic acid and tert-butylamine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-amino-3-cyclopropylpropanoate may involve:

    Large-scale synthesis: Utilizing automated reactors and continuous flow processes to ensure high yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Pd/C under hydrogen atmosphere, LiAlH4 in dry ether.

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride) in the presence of a base.

Major Products

    Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.

    Reduction: Cyclopropyl alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a precursor in the synthesis of more complex organic molecules.

    Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.

Biology

    Enzyme Inhibitor: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Ligand: Acts as a ligand in the study of protein-ligand interactions.

Medicine

    Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Prodrug: Utilized in prodrug strategies to improve the bioavailability and pharmacokinetics of active drugs.

Industry

    Material Science: Applied in the synthesis of polymers and advanced materials with specific properties.

    Agriculture: Investigated for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which ®-tert-Butyl 2-amino-3-cyclopropylpropanoate exerts its effects depends on its specific application. In drug development, it may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Interacting with receptors on cell surfaces to modulate signal transduction pathways.

    Altering Metabolic Pathways: Affecting metabolic pathways by acting as a substrate or inhibitor of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate: The enantiomer of the compound, which may have different biological activities and properties.

    Cyclopropylalanine: A simpler analog without the tert-butyl ester group, used in peptide synthesis.

    tert-Butyl 2-amino-3-phenylpropanoate: A similar compound with a phenyl group instead of a cyclopropyl group, used in different synthetic applications.

Uniqueness

®-tert-Butyl 2-amino-3-cyclopropylpropanoate is unique due to its combination of a cyclopropyl group and a chiral center, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and drug development, where chirality plays a crucial role in the efficacy and safety of pharmaceuticals.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-cyclopropylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKUJSHNLSHNJR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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